Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
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Overview
Description
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate is unique due to its trifluoromethyl group, which imparts distinct properties compared to other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
Zolpidem: Used as a sedative and hypnotic.
Alpidem: An anxiolytic agent.
Minodronic acid: Used for treating osteoporosis. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific applications.
Properties
IUPAC Name |
ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXJDNCWJBTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C2N1C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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